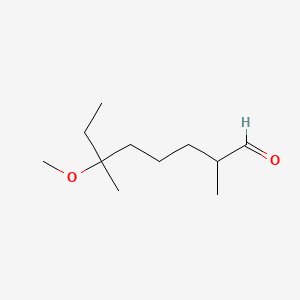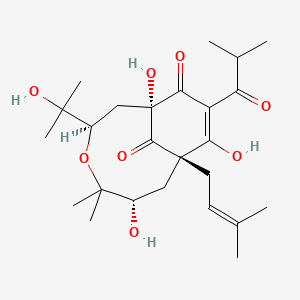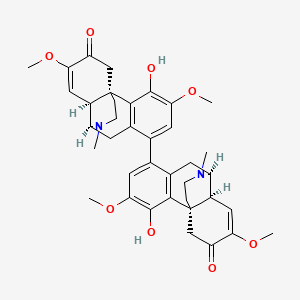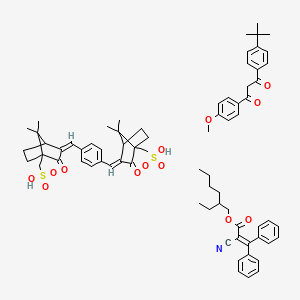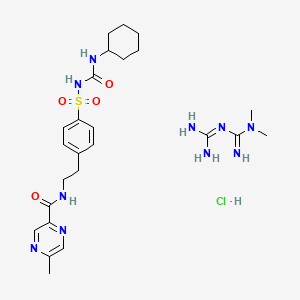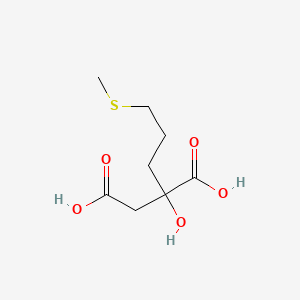
Quercetin 3-sulfate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3-sulfate(2-) is a flavonoid oxoanion arising from deprotonation of the 7-hydroxy and sufo groups of quercetin 3-sulfate; major species at pH 7.3. It is a flavonoid oxoanion and an aryl sulfate oxoanion. It is a conjugate base of a quercetin 3-sulfate.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Antioxidant Properties
Quercetin 3'-O-sulfate, a primary metabolite of quercetin in humans, shows reduced antiradical activity compared to its non-sulfated counterparts. Interestingly, this sulfated form does not induce specific enzyme expressions in certain cells and displays lower cell uptake, hinting at its distinct biological behavior in vitro (Roubalová et al., 2015).
Antioxidant Efficiency and Interaction with Proteins
The sulfated metabolites of quercetin, despite being less active than quercetin itself, maintain significant antiradical and reducing capabilities. The sulfation position significantly influences their biological activities, underscoring the need for comprehensive studies on food bioactive metabolites to understand their health benefits fully (Valentová et al., 2017).
Metabolic Characteristics
The metabolic pathway of quercetin involves transformations into various glucuronides and sulfates. Studies have demonstrated that the analysis of these glucuronides by advanced techniques can aid in understanding quercetin's biological activities and its identification in physiological fluids (Dueñas et al., 2008). Furthermore, the study of quercetin's sulfated metabolites provides insights into their biological effects and potential applications in therapeutic interventions (Jones et al., 2005).
Cellular Interactions and Potential Health Benefits
Quercetin's various forms interact differently with cellular components, influencing processes related to inflammation, carcinogenesis, and cardiovascular health. Notably, quercetin's conjugated metabolites, such as sulfates and glucuronides, exhibit distinct biological activities, contributing to the compound's overall health-promoting potential (Murakami et al., 2008).
Eigenschaften
Molekularformel |
C15H8O10S-2 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
[5,7-dihydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxochromen-3-yl] sulfate |
InChI |
InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)/p-2 |
InChI-Schlüssel |
DNAYVNOVGHZZLH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



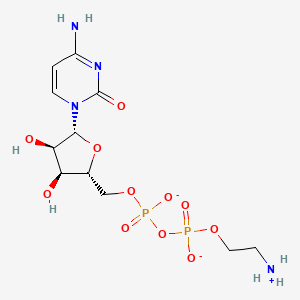
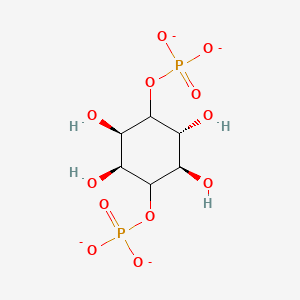

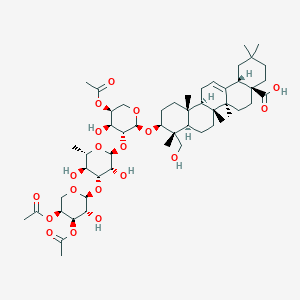
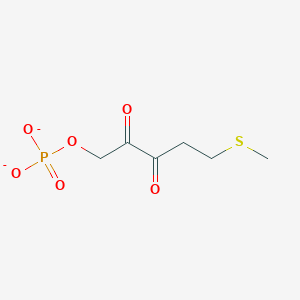
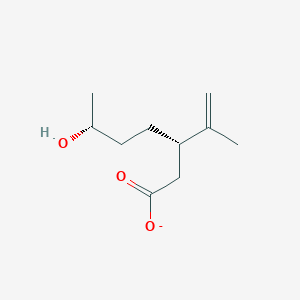
![2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262658.png)
